molecular formula C9H10ClNO2 B108267 2-Chloro-N-methoxy-N-methylbenzamide CAS No. 289686-74-4

2-Chloro-N-methoxy-N-methylbenzamide

Cat. No. B108267
CAS No.: 289686-74-4
M. Wt: 199.63 g/mol
InChI Key: ZBRUSXSYQDZHQM-UHFFFAOYSA-N
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Patent
US07915258B2

Procedure details

50 ml of 2-chlorobenzoyl chloride are added slowly to a mixture of 37.33 g of N-methoxymethanamine hydrochloride and 104 ml of triethylamine in 500 ml of DCM and the mixture is left to stir overnight at AT. Water is added to the reaction mixture, the mixture is extracted with DCM, the organic phase is washed with a buffer solution pH=2 and dried over Na2SO4, and the solvent is evaporated off under vacuum. 78.57 g of the expected compound are obtained.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
N-methoxymethanamine hydrochloride
Quantity
37.33 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].Cl.[CH3:12][O:13][NH:14][CH3:15].C(N(CC)CC)C.O>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:14]([O:13][CH3:12])[CH3:15])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
N-methoxymethanamine hydrochloride
Quantity
37.33 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
104 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight at AT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with DCM
WASH
Type
WASH
Details
the organic phase is washed with a buffer solution pH=2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=O)N(C)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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